molecular formula C20H14N4 B14598900 3H-Indole, 3-azido-2,3-diphenyl- CAS No. 61186-41-2

3H-Indole, 3-azido-2,3-diphenyl-

Cat. No.: B14598900
CAS No.: 61186-41-2
M. Wt: 310.4 g/mol
InChI Key: AUGDCARGDVCRDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3H-Indole, 3-azido-2,3-diphenyl- is a compound that belongs to the indole family, which is a class of heterocyclic aromatic organic compounds. Indoles are widely recognized for their presence in various natural products and pharmaceuticals. The compound 3H-Indole, 3-azido-2,3-diphenyl- is characterized by the presence of an azido group (-N3) and two phenyl groups attached to the indole core. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Indole, 3-azido-2,3-diphenyl- typically involves the introduction of the azido group to the indole core. One common method is the reaction of 3H-indole, 2,3-diphenyl- with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the azido group.

Industrial Production Methods

Industrial production of 3H-Indole, 3-azido-2,3-diphenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3H-Indole, 3-azido-2,3-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction of the azido group can lead to the formation of amines.

    Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the azido group under mild conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

3H-Indole, 3-azido-2,3-diphenyl- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3H-Indole, 3-azido-2,3-diphenyl- involves its interaction with specific molecular targets. The azido group can undergo bioorthogonal reactions, making it useful in labeling and tracking biological molecules. Additionally, the compound’s indole core can interact with various enzymes and receptors, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.

    3H-Indole, 2,3,3-trimethyl-: Another indole derivative with different substituents.

    Indole-3-carbaldehyde: An indole derivative with an aldehyde group.

Uniqueness

3H-Indole, 3-azido-2,3-diphenyl- is unique due to the presence of the azido group and two phenyl groups, which impart distinct chemical reactivity and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

61186-41-2

Molecular Formula

C20H14N4

Molecular Weight

310.4 g/mol

IUPAC Name

3-azido-2,3-diphenylindole

InChI

InChI=1S/C20H14N4/c21-24-23-20(16-11-5-2-6-12-16)17-13-7-8-14-18(17)22-19(20)15-9-3-1-4-10-15/h1-14H

InChI Key

AUGDCARGDVCRDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C2(C4=CC=CC=C4)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.